Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Overview
Description
Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-: is a compound that features a trifluoromethyl group attached to a benzimidazole ring
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets may be key functional proteins in bacterial cell division .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets, leading to the inhibition of bacterial cell division . The trifluoromethyl group may enhance the compound’s interaction with its targets, but further studies are needed to confirm this.
Biochemical Pathways
Given the antimicrobial activity of benzimidazole derivatives , it is plausible that this compound may interfere with bacterial cell division and other essential biochemical pathways in bacteria.
Result of Action
Given the antimicrobial activity of benzimidazole derivatives , it is likely that this compound may inhibit bacterial cell division, leading to the death of bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- typically involves the reaction of 2-(trifluoromethyl)benzimidazole with acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of dry dichloromethane (DCM) and lutidine as solvents, along with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent, has been reported in similar syntheses .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug molecules, making this compound a valuable candidate for the development of new therapeutic agents .
Industry
In industry, Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-Methyltrifluoroacetamide
- 2,2,2-Trifluoro-N-methylacetamide
- N-Methyl-2,2,2-trifluoroacetamide
Uniqueness
Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is unique due to the presence of both the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzimidazole ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5(17)14-6-2-3-7-8(4-6)16-9(15-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLUUMMINGDWEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232121 | |
Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83003-97-8 | |
Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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